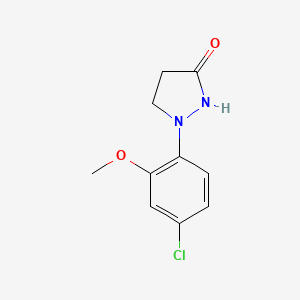
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one
描述
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 4-chloro-2-methoxyphenyl group
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
1-(4-chloro-2-methoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-9-6-7(11)2-3-8(9)13-5-4-10(14)12-13/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI 键 |
FILHZWZUBGTMDR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)N2CCC(=O)N2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 100°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for solvent recovery, waste management, and product purification.
化学反应分析
Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolidinones.
科学研究应用
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
作用机制
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pyrazolidin-3-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)pyrazolidin-3-one: Lacks the chloro group, which can influence its chemical properties and applications.
The presence of both the chloro and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


